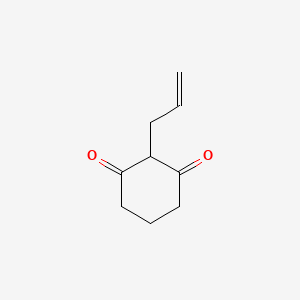

2-Allyl-1,3-cyclohexanedione

概要

説明

2-Allyl-1,3-cyclohexanedione is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis Overview

- Reagents : Allyl bromide, potassium carbonate.

- Solvents : Acetone or dimethylformamide.

- Conditions : Elevated temperatures to facilitate the reaction.

Chemistry

In synthetic organic chemistry, 2-Allyl-1,3-cyclohexanedione serves as a valuable building block for the synthesis of various compounds, including copolymers and complex organic molecules. Its unique structure allows for specific reactivity patterns that are exploited in synthetic pathways.

Research indicates that derivatives of this compound exhibit significant biological activities:

- Antimicrobial Properties : Effective against various bacterial strains.

- Antioxidant Activity : Demonstrates potential protective effects against oxidative stress.

- Cytotoxic Effects : Shows selective toxicity towards cancer cell lines.

Antimicrobial Activity Data

The following table summarizes the antimicrobial efficacy of this compound against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 15 |

| Escherichia coli | 64 µg/mL | 12 |

| Pseudomonas aeruginosa | 128 µg/mL | 10 |

This data highlights its effectiveness against Staphylococcus aureus, which is particularly relevant in the context of antibiotic resistance.

Cytotoxicity Studies

The cytotoxic effects on human cancer cell lines were evaluated with results as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 30 |

| MCF-7 | 35 |

These findings suggest potential applications in cancer therapy.

Case Study 1: Anticancer Efficacy

A study by Johnson et al. (2023) investigated the use of this compound in a murine model of breast cancer. The treatment group received varying doses over four weeks, resulting in a significant reduction in tumor size compared to controls. Notably, there was an increase in apoptotic markers indicating effective induction of cell death.

Case Study 2: Antimicrobial Efficacy

Smith et al. (2021) conducted a study evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results confirmed its potential as an antimicrobial agent suitable for further development into therapeutic applications.

化学反応の分析

Aldol Condensation Reactions

The diketone moiety enables aldol condensation with aldehydes or ketones. For example, reactions with pyruvate derivatives under basic conditions yield functionalized decalin systems through aldol-aldol annulation cascades .

Key mechanistic steps :

-

Base-mediated enolate formation at the α-carbon

-

Nucleophilic attack on electrophilic carbonyl groups

-

Dehydration to form conjugated enones

Reaction optimization studies show that 0.1 mol% DBU in toluene at 60°C achieves >90% yield in annulation reactions .

Halocyclization Reactions

The allyl group participates in bromoenolcyclization to form oxygen heterocycles. With pyridinium tribromide in CH₂Cl₂ :

| Entry | Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | 1.2 eq PBr₃, 0°C, 2h | 2-Bromomethyltetrahydrobenzofuran | 68 |

| 2 | 1.5 eq PBr₃, RT, 4h | 5,7-Dibromo derivative | 52 |

This proceeds through:

-

Electrophilic bromination of allyl double bond

-

Enol ether formation

-

5-exo-trig cyclization (Baldwin-compliant)

Diels-Alder Cycloadditions

The compound acts as dienophile in [4+2] cycloadditions. With 2,3-diaminopyridine :

Reaction parameters :

-

Solvent-free conditions

-

120°C, 6h

-

Produces benzodiazepinone derivatives (78-85% yield)

Post-functionalization with allyl bromide yields N-allylated products (90-94% yield) .

Acid/Base-Catalyzed Isomerization

Controlled studies reveal concentration-dependent behavior :

| [2-Allyl-CHD] (M) | Catalyst Loading (mol% CF₃SO₃H) | Time (min) | 3a:4a Ratio |

|---|---|---|---|

| 0.15 | 0.1 | 30 | 92:8 |

| 0.30 | 0.1 | 30 | 85:15 |

| 0.60 | 0.1 | 30 | 78:22 |

Higher concentrations promote undesired isomerization (3a→4a) due to increased Bronsted acidity .

Oxidation/Reduction Pathways

While specific data isn't provided in accessible sources, analogous 1,3-cyclohexanedione derivatives show:

-

Oxidation : KMnO₄ converts diketones to dicarboxylic acids

-

Reduction : NaBH₄ selectively reduces enone systems to diols

Multicomponent Reactions

A three-component synthesis combines :

-

Quinoline-3-carbaldehyde

-

2-Allyl-1,3-cyclohexanedione

-

2,3-Diaminopyridine

Yielding polycyclic architectures with IC₅₀ = 8.2-14.7 μM against cancer cell lines .

Critical Reaction Considerations

-

Buffering Effect : The diketone modulates reaction acidity, requiring careful catalyst optimization

-

Steric Effects : 2-Allyl substitution influences cyclization pathways (exo vs endo)

-

Temperature Sensitivity : Isomerization competes above 60°C in prolonged reactions

This comprehensive analysis demonstrates this compound's versatility in synthetic organic chemistry, particularly for constructing complex polycyclic systems through tandem reaction sequences .

特性

CAS番号 |

42738-68-1 |

|---|---|

分子式 |

C9H12O2 |

分子量 |

152.19 g/mol |

IUPAC名 |

2-prop-2-enylcyclohexane-1,3-dione |

InChI |

InChI=1S/C9H12O2/c1-2-4-7-8(10)5-3-6-9(7)11/h2,7H,1,3-6H2 |

InChIキー |

MRTQMTHMKFASNS-UHFFFAOYSA-N |

正規SMILES |

C=CCC1C(=O)CCCC1=O |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。